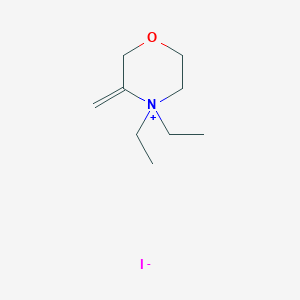![molecular formula C18H16O4 B14519019 2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- CAS No. 62536-69-0](/img/structure/B14519019.png)
2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenone group attached to a phenyl ring and a methoxyphenyl group with an acetyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction between acetophenone derivatives and benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: The methoxy and acetyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Alcohols or saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-phenyl-: Known for its use in organic synthesis and as a precursor to various derivatives.
2-Propen-1-one, 1,3-diphenyl-:
2-Propanone, 1-(acetyloxy)-: A related compound with different functional groups, used in various chemical reactions.
Uniqueness
2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetyloxy and methoxy groups, along with the propenone moiety, makes it a versatile compound in synthetic and biological research.
Properties
CAS No. |
62536-69-0 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[5-methoxy-2-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)22-18-12-15(21-2)9-10-16(18)17(20)11-8-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
BDYCORINCRLGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Acetyl[1,1'-biphenyl]-3-yl acetate](/img/structure/B14518938.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)

![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)

![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)
![2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one](/img/structure/B14518981.png)

![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)
![(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14519000.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylate](/img/structure/B14519005.png)

